molecular formula C7H7N3S B13098667 s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- CAS No. 5528-58-5

s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-

Cat. No.: B13098667
CAS No.: 5528-58-5
M. Wt: 165.22 g/mol
InChI Key: DMDHHPBMOYURQW-UHFFFAOYSA-N
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Description

s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- is a heterocyclic compound featuring a fused triazole and pyridine ring system. Its molecular formula is C₇H₇N₃S, with a molecular weight of 165.21 g/mol . The compound is characterized by a thiol (-SH) group at position 3 and a methyl (-CH₃) group at position 7. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name

8-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDHHPBMOYURQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970604
Record name 8-Methyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5528-58-5
Record name MLS002693694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Precursors

  • The synthesis typically begins with 2-methyl-3-aminopyridine , which provides the pyridine ring with the methyl substituent at the 8-position after ring fusion.
  • Carbon disulfide and hydrazine derivatives are common reagents used to introduce the thiol and triazole functionalities.

General Synthetic Strategy

The preparation involves a multi-step sequence:

  • Formation of Hydrazine Intermediate : Reaction of 2-methyl-3-aminopyridine with hydrazine or hydrazide derivatives to form hydrazinyl pyridine intermediates.
  • Cyclization with Carbon Disulfide : The hydrazine intermediate is reacted with carbon disulfide under controlled conditions to promote cyclization, yielding the fused triazolo ring with a thiol group at the 3-position.
  • Dehydration and Ring Closure : Further dehydration steps under acidic or microwave irradiation conditions facilitate ring closure and formation of the triazolopyridine core.

Reaction Conditions

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and stabilize intermediates.
  • Temperature : Moderate heating (80–120°C) is often applied to drive the cyclization reactions.
  • Catalysts and Bases : Bases like triethylamine or inorganic bases may be used to facilitate cyclization and dehydration.
  • Microwave Irradiation : Some protocols employ microwave-assisted synthesis to enhance reaction rates and yields.

Detailed Reaction Scheme and Data Table

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Notes
1 2-Methyl-3-aminopyridine Hydrazine hydrate, i-propanol 2-Methyl-3-hydrazinylpyridine Formation of hydrazine intermediate
2 Hydrazinylpyridine intermediate Carbon disulfide, base (e.g., Et3N) Cyclized triazolopyridine thiol Cyclization and thiol introduction
3 Cyclized intermediate Acidic or microwave conditions s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- Ring closure and dehydration

Industrial and Scalability Considerations

  • Continuous Flow Reactors : Industrial synthesis may utilize continuous flow techniques to improve reaction control, scalability, and reproducibility.
  • Purity and Yield Optimization : Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity, often achieving >95% purity in the final product.
  • Environmental Impact : Preference is given to environmentally benign solvents and catalysts to reduce hazardous waste and improve sustainability.

Comparative Analysis with Related Compounds

The preparation of s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- shares similarities with other triazolopyridine thiols, such as 6-bromo-triazolo[4,3-a]pyridine-3-thiol, where halogenated pyridine precursors and thiosemicarbazide are used for cyclization. However, the presence of a methyl group at position 8 requires starting from methyl-substituted aminopyridines to ensure regioselectivity.

Summary of Research Findings

  • The cyclization of 2-methyl-3-aminopyridine with carbon disulfide under basic conditions is the cornerstone of the synthesis.
  • Use of hydrazine derivatives facilitates the formation of the triazole ring fused to the pyridine.
  • Microwave-assisted cyclization can significantly reduce reaction times and improve yields.
  • Industrial methods emphasize continuous flow synthesis and environmentally friendly protocols.
  • The final compound is isolated typically by crystallization as a free base or salt form, ensuring stability and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

ReagentProductConditionsSource Citation
H2O2\text{H}_2\text{O}_2Sulfoxide ( SO \text{ SO })Room temperature
H2O2/H+\text{H}_2\text{O}_2/\text{H}^+Sulfone ( SO2 \text{ SO}_2\text{ })Elevated temperature

Mechanism :

  • Sulfoxide formation : Electrophilic attack by peroxide oxygen on the thiol sulfur, followed by proton transfer and stabilization via resonance in the triazole ring.

  • Sulfone formation : Further oxidation of sulfoxide intermediates under acidic conditions.

Alkylation and Acylation

The thiol group participates in nucleophilic substitution reactions:

Alkylation

Reaction with alkyl halides (e.g., 1-chloro-3-(chloromethyl)benzene) yields thioethers:

text
s-Triazolo[4,3-a]pyridine-3-thiol + R-X → s-Triazolo[4,3-a]pyridine-3-SR + HX

Example :

  • Reagent : 1-chloro-3-(chloromethyl)benzene

  • Conditions : DMF, NaOH, 90°C, 15 min (microwave-assisted)

  • Yield : 91%

Acylation

Acyl chlorides react with the thiol to form thioesters:

  • Reagent : Acetyl chloride

  • Product : 3-acetylthio derivative

  • Conditions : Base (e.g., pyridine), 0–25°C

Cyclization Reactions

The compound serves as a precursor in heterocycle formation:

Phosphonate Cyclization

Reaction with chloroethynylphosphonates under microwave irradiation forms phosphonylated triazolopyridines:

text
Thiol + Cl–C≡C–PO(OR)₂ → [1,2,4]triazolo[4,3-a]pyridin-3-ylmethylphosphonate

Key Data :

  • Conditions : K₂CO₃, 60°C, 50 hours

  • Yield : Quantitative (>95%)

  • Mechanism : Nucleophilic substitution → ynamine intermediate → ketenimine → 5-exo-dig cyclization .

Reductive Transformations

Controlled reduction modifies the thiol group:

  • Reduction with NaBH4\text{NaBH}_4/Ni : Converts -SH to -SH₂ (thiolate) for downstream functionalization.

  • Catalytic Hydrogenation : Reduces the triazole ring selectively under H2/Pd C\text{H}_2/\text{Pd C}, though this risks desulfurization.

Condensation Reactions

The thiol group reacts with carbonyl compounds:

Example with Aldehydes :

text
Thiol + R–CHO → s-Triazolo[4,3-a]pyridine-3-S–CH₂–R
  • Reagent : 4-chlorobenzaldehyde

  • Conditions : Ethanol, reflux, 2 hours

  • Yield : 89% (similar analog)

Nucleophilic Aromatic Substitution

Electron-deficient positions on the triazole-pyridine ring undergo substitution:

PositionReagentProductConditions
C-5Cl2\text{Cl}_25-chloro derivativeFeCl3\text{FeCl}_3, 80°C
C-8NO2+\text{NO}_2^+8-nitro derivativeHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C

Note : Methyl group at C-8 directs electrophiles to *met

Scientific Research Applications

Biological Activities

The biological activities of s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- have been extensively studied, revealing its potential as a therapeutic agent.

Anticancer Activity

Recent studies indicate that derivatives of s-Triazolo[4,3-a]pyridine-3-thiol exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds derived from this structure have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle regulation. Specific derivatives have demonstrated effectiveness against lung cancer cell lines by inhibiting tubulin polymerization and altering cyclin B1 levels .

Antifungal Properties

The compound has also displayed antifungal activity against various Candida species. Comparative studies have shown that certain derivatives outperform conventional antifungal agents like ketoconazole .

Antibacterial Effects

In addition to its anticancer and antifungal activities, s-Triazolo[4,3-a]pyridine-3-thiol derivatives have been tested for antibacterial efficacy against several pathogenic bacteria. Results indicate significant inhibitory effects on bacterial growth .

Case Studies

Several case studies highlight the applications of s-Triazolo[4,3-a]pyridine-3-thiol in different contexts:

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivative X significantly reduced tumor size in A549 xenograft models while sparing normal tissues .
Study BAntifungal EfficacyCompound Y showed higher potency against Candida species compared to standard treatments .
Study CAntibacterial ActivityDerivative Z exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation. Additionally, the compound’s ability to form reactive intermediates can contribute to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- with structurally related triazolo-pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications Reference
s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- C₇H₇N₃S 165.21 8-CH₃, 3-SH Potential antimicrobial activity
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine C₇H₃ClF₃N₃ 221.57 8-Cl, 6-CF₃ Anticancer intermediate
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine C₇H₈N₄ 148.16 3-CH₃, 8-NH₂ Amino group for H-bonding
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol C₆H₄BrN₃S 230.09 6-Br, 3-SH Halogen for further substitution
8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine C₁₂H₇ClF₃N₄ 299.66 8-Cl, 3-pyridinyl, 6-CF₃ Bulky groups for receptor binding

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): Compounds like 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit enhanced stability and reactivity due to electron-withdrawing groups, making them intermediates in anticancer drug synthesis . Thiol (-SH) vs. Amino (-NH₂): The thiol group in the target compound may confer redox activity or metal-binding properties, whereas the amino group in 3-methyl-8-amine derivatives enhances solubility and hydrogen-bonding capacity .

Positional Isomerism: Methyl substitution at position 8 (target compound) vs.

Halogenated Derivatives :

  • Bromine substitution (e.g., 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol ) introduces a heavy atom useful in X-ray crystallography and cross-coupling reactions for drug diversification .

Spectral and Physicochemical Properties

  • NMR Shifts: Substituent position (e.g., methyl at 8 vs. 5) influences proton environments, as seen in related systems like s-Triazolo[4,3-a]quinoline .

Biological Activity

s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine ring and contains a thiol group at the 3-position. The presence of a methyl group at the 8-position enhances its chemical reactivity and biological activity. The molecular formula is C7H7N3S, and it is classified under triazolopyridines.

The biological activity of s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes, including kinases, by binding to their active sites. This inhibition disrupts critical signaling pathways related to cell growth and proliferation.
  • Formation of Reactive Intermediates : The thiol group can form reactive intermediates that contribute to its antimicrobial and antiviral properties. This characteristic allows it to exert effects against various pathogens.

Antimicrobial Properties

Research indicates that s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- exhibits significant antimicrobial activity. It has been studied for its effects against both bacterial and fungal strains:

  • Bacterial Activity : The compound shows effectiveness against several Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent .
  • Fungal Activity : It has also been evaluated for antifungal properties, showing promising results against drug-resistant strains of fungi .

Antiviral Effects

The compound has been investigated for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other triazole derivatives. This includes interference with viral enzyme activity essential for replication.

Anticancer Potential

s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- has shown potential as an anticancer agent in various studies:

  • Cell Line Studies : In vitro studies revealed that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective dose-dependent responses .
  • Mechanisms of Action : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase. This is supported by findings that demonstrate increased levels of cleaved PARP and caspase-3 in treated cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-, a comparison with related compounds is beneficial:

Compound NameBiological ActivityNotable Features
[1,2,4]Triazolo[4,3-a]quinoxalineAntiviral, AntimicrobialKnown for broad-spectrum activity
[1,2,4]Triazolo[4,3-a]pyrazineKinase inhibition, AnticancerInvestigated for selective targeting
s-Triazolo[4,3-a]pyridineModerate antimicrobial effectsLacks thiol group which affects reactivity

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of s-Triazolo[4,3-a]pyridine-3-thiol against various bacterial strains. The results indicated significant inhibition zones compared to control groups using standard antibiotics as benchmarks.
  • Anticancer Research : In a controlled experiment involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a calculated IC50 value of approximately 25 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways.

Q & A

Q. What are the common synthetic routes for preparing 8-methyl-s-triazolo[4,3-a]pyridine-3-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. Key methods include:

  • Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving ~73% yield with minimal by-products .
  • Iodine-mediated cyclization under mild conditions, which avoids toxic oxidants like Cr(VI) or DDQ .
    Critical variables include solvent polarity (ethanol vs. acetonitrile), oxidant choice, and temperature. For example, NaOCl in ethanol reduces side reactions compared to harsher solvents . Optimization requires monitoring reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing 8-methyl-s-triazolo[4,3-a]pyridine-3-thiol?

Methodological Answer:

  • ¹H NMR : The methyl group at position 8 appears as a singlet (~δ 2.5 ppm), while the thiol proton (if unoxidized) resonates near δ 3.8 ppm. Aromatic protons in the triazole and pyridine rings show splitting patterns between δ 7.0–8.5 ppm .
  • Mass spectrometry (MS) : The molecular ion peak (M⁺) at m/z 165 corresponds to C₇H₇N₃S. Fragmentation patterns (e.g., loss of SH or CH₃ groups) confirm substituent positions .
  • IR spectroscopy : Thiol (-SH) stretches appear at ~2550 cm⁻¹, and triazole C=N vibrations near 1600 cm⁻¹ .

Q. How is the biological activity of 8-methyl-s-triazolo[4,3-a]pyridine-3-thiol screened in preliminary studies?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are compared to controls like ampicillin .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ calculations using dose-response curves .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices (SI) relative to therapeutic activity .

Advanced Research Questions

Q. How can contradictory spectral data for 8-methyl-s-triazolo[4,3-a]pyridine-3-thiol derivatives be resolved?

Methodological Answer: Contradictions often arise from tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : To identify tautomeric forms (e.g., thiol vs. thione) by observing proton shifts at different temperatures .
  • High-resolution MS (HRMS) : Confirm molecular formulas (e.g., C₇H₇N₃S vs. C₇H₅N₃OS) to rule out oxidation artifacts .
  • X-ray crystallography : Resolve ambiguity in substituent positions (e.g., methyl at C8 vs. C6) .

Q. What strategies optimize reaction conditions for regioselective functionalization of the triazolopyridine core?

Methodological Answer:

  • Directed metalation : Use lithiation (e.g., LDA) at the pyridine N-oxide to introduce electrophiles at specific positions .
  • Protecting group strategies : Temporarily block the thiol group with tert-butyl disulfide to prevent undesired side reactions during alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .

Q. How can factorial design improve the synthesis of 8-methyl-s-triazolo[4,3-a]pyridine-3-thiol derivatives?

Methodological Answer: A 2³ factorial design evaluates three variables (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions:

  • Response surface methodology (RSM) : Models interactions between variables to maximize yield and purity .
  • Case study : Testing ethanol/water ratios (70:30 vs. 90:10) and NaOCl concentrations (5% vs. 10%) revealed that higher ethanol content reduces hydrolysis of the thiol group .

Q. What computational methods predict the bioactivity of 8-methyl-s-triazolo[4,3-a]pyridine-3-thiol analogs?

Methodological Answer:

  • Molecular docking : Simulate binding to targets (e.g., mGlu2 receptor) using AutoDock Vina. Key interactions include π-π stacking of the triazole ring with aromatic residues (e.g., Phe678) and hydrogen bonding of the thiol group .
  • QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values in enzyme assays .

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